molecular formula C11H16N2O5 B1243389 Talaglumetad CAS No. 441765-98-6

Talaglumetad

Cat. No.: B1243389
CAS No.: 441765-98-6
M. Wt: 256.25 g/mol
InChI Key: UPSXYNJDCKOCFD-QIMCWZKGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Talaglumetad hydrochloride is synthesized through a series of chemical reactions involving the formation of a bicyclohexane structure. The synthetic route typically involves the following steps:

Industrial Production Methods

The industrial production of this compound hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Talaglumetad hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product formed from the hydrolysis of this compound hydrochloride is Eglumegad, which is the active drug that exerts the therapeutic effects .

Scientific Research Applications

    Chemistry: Used as a model compound to study the behavior of metabotropic glutamate receptor agonists.

    Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Explored for its potential therapeutic effects in treating psychiatric disorders such as anxiety and schizophrenia.

    Industry: Used in the development of new drugs targeting metabotropic glutamate receptors

Mechanism of Action

Talaglumetad hydrochloride acts as a prodrug of Eglumegad, which is a selective agonist for the metabotropic glutamate receptor group II subtypes mGluR2 and mGluR3. These receptors are involved in modulating neurotransmitter release and synaptic plasticity. The activation of mGluR2 and mGluR3 by Eglumegad leads to the inhibition of cyclic adenosine monophosphate (cAMP) formation, which in turn reduces the release of glutamate and gamma-aminobutyric acid (GABA) at synapses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Talaglumetad hydrochloride is unique in its ability to act as a prodrug, releasing the active compound Eglumegad upon hydrolysis. This prodrug strategy enhances the bioavailability and stability of the active drug, making it more effective in clinical applications .

Biological Activity

Talaglumetad, also known as LY544344, is a small molecule drug that functions as an agonist for metabotropic glutamate receptors 2 and 3 (mGluR2/3). Its development aimed to explore therapeutic applications primarily in anxiety disorders and other neuropsychiatric conditions. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound acts as an agonist at mGluR2 and mGluR3 receptors, which are implicated in modulating glutamate transmission in the central nervous system. Activation of these receptors has been shown to decrease glutamate excitatory signaling at limbic synapses, which are crucial in the regulation of anxiety and stress responses. This mechanism suggests potential efficacy in treating anxiety disorders by stabilizing neuronal excitability and enhancing autonomic recovery from stress.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is a prodrug of LY354740, designed to improve oral bioavailability through enhanced absorption facilitated by the human peptide transporter 1 (PEPT1). This modification allows for better therapeutic efficacy compared to its parent compound.

Parameter This compound (LY544344) LY354740
Molecular FormulaC11H17ClN2O5C8H10N2O4
Oral BioavailabilityImprovedLow
MechanismmGluR2/3 AgonistmGluR2/3 Agonist

Clinical Studies and Efficacy

Case Study Overview:

  • Generalized Anxiety Disorder (GAD) :
    • This compound was evaluated in clinical trials for its efficacy in treating GAD. In a Phase 2 study, patients receiving this compound demonstrated significant reductions in anxiety symptoms compared to placebo groups. However, the compound was ultimately discontinued due to concerns raised during long-term toxicology studies involving rodent models, where seizures were observed.
  • Pharmacological Challenges :
    • A double-blind, randomized placebo-controlled study assessed the effects of this compound on autonomic reactivity during a pharmacological panic challenge using cholecystokinin tetrapeptide (CCK-4). The results indicated no significant differences in baseline vagal activity but suggested enhanced recovery post-challenge for those treated with this compound, indicating potential benefits in stress response modulation.

Research Findings

Recent studies have highlighted the following findings regarding this compound's biological activity:

  • Neurophysiological Effects : Research using animal models has shown that mGluR2/3 agonists can normalize hyperactive dopaminergic neuron activity in conditions mimicking psychotic states. This compound's action on these pathways suggests it could mitigate symptoms associated with heightened dopaminergic activity.
  • Behavioral Outcomes : In models assessing cognitive functions such as working memory (measured via Novel Object Recognition tasks), this compound administration improved performance metrics compared to control groups, supporting its role in cognitive enhancement under stress.

Summary of Clinical Trials

Study Phase Indication Findings
Phase 2Generalized Anxiety DisorderSignificant symptom reduction; discontinued due to safety concerns
Phase 3Anxiety DisordersPending results; initial studies showed promise but faced challenges

Properties

CAS No.

441765-98-6

Molecular Formula

C11H16N2O5

Molecular Weight

256.25 g/mol

IUPAC Name

(1S,2S,5R,6S)-2-[[(2S)-2-aminopropanoyl]amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid

InChI

InChI=1S/C11H16N2O5/c1-4(12)8(14)13-11(10(17)18)3-2-5-6(7(5)11)9(15)16/h4-7H,2-3,12H2,1H3,(H,13,14)(H,15,16)(H,17,18)/t4-,5-,6-,7-,11-/m0/s1

InChI Key

UPSXYNJDCKOCFD-QIMCWZKGSA-N

SMILES

CC(C(=O)NC1(CCC2C1C2C(=O)O)C(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)N[C@]1(CC[C@@H]2[C@H]1[C@H]2C(=O)O)C(=O)O)N

Canonical SMILES

CC(C(=O)NC1(CCC2C1C2C(=O)O)C(=O)O)N

Synonyms

2-((2'-amino)propionyl)aminobicyclo(3.1.0)hexane-2,6-dicarboxylic acid
LY 544344
LY-544344
LY544344

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.